molecular formula C19H18ClN3O3S B2361711 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine CAS No. 1105213-51-1

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine

Cat. No. B2361711
CAS RN: 1105213-51-1
M. Wt: 403.88
InChI Key: NMUUMUIWYUWLOQ-UHFFFAOYSA-N
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Description

“4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a versatile chemical compound with immense potential in scientific research. Its unique structure enables a wide range of applications. It is a quinazoline derivative, a class of compounds known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of morpholines, such as “this compound”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and enables a wide range of applications. Quinazolines, to which this compound belongs, are considered an important pharmacophore in medicinal chemistry .

Scientific Research Applications

Metabolic Fate and Analytical Profiles

  • The metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally related to 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine, was studied. Key findings include the identification of in vitro phase I and II metabolites, the involvement of various human monooxygenases and carboxylesterases in hydroxylation, and suggestions for toxicological screenings (Richter et al., 2022).

Pharmacological Activity

  • The compound and its analogs have been studied for their potential as caspase-3 inhibitors, a critical enzyme in apoptosis. Some derivatives of this compound were found to be potent inhibitors, highlighting its relevance in cancer research and therapy (Kravchenko et al., 2005).

Synthesis and Transformation

  • Research on the synthesis and chemical transformations of compounds similar to this compound has been conducted, exploring effective synthesis methods and chemical transformations that may have pharmaceutical relevance (Kravchenko et al., 2006).

Anticancer Potential

  • Investigations into the anticancer activities of 4-aminoquinoline derivatives, structurally related to the compound , revealed promising results against various cancer cell lines. This research points to potential therapeutic applications in cancer treatment (Solomon et al., 2019).

Antibacterial Properties

  • Studies have shown that certain quinoxaline sulfonamides, related to this compound, possess antibacterial activities, indicating their potential use in combating bacterial infections (Alavi et al., 2017).

properties

IUPAC Name

4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUUMUIWYUWLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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